molecular formula C23H24N4O3S B2675877 5-oxo-1-phenyl-N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)pyrrolidine-3-carboxamide CAS No. 1396766-75-8

5-oxo-1-phenyl-N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)pyrrolidine-3-carboxamide

Cat. No.: B2675877
CAS No.: 1396766-75-8
M. Wt: 436.53
InChI Key: MIKNJMNCHWTKHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 1396766-75-8) is a synthetic small molecule featuring a pyrrolidinone core substituted with a phenyl group at the 1-position and a carboxamide group at the 3-position. The carboxamide nitrogen is linked to a cyclohexyl moiety, which is further functionalized with a 1,2,4-oxadiazol-5-yl ring bearing a thiophen-3-yl substituent . Its molecular weight is 436.53 g/mol, and it is characterized by moderate lipophilicity due to the cyclohexyl and aromatic heterocyclic components. The compound is reported to have a purity of 98%, though its biological activity and applications remain unspecified in the provided evidence .

Properties

IUPAC Name

5-oxo-1-phenyl-N-[1-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c28-19-13-17(14-27(19)18-7-3-1-4-8-18)21(29)25-23(10-5-2-6-11-23)22-24-20(26-30-22)16-9-12-31-15-16/h1,3-4,7-9,12,15,17H,2,5-6,10-11,13-14H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIKNJMNCHWTKHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NC(=NO2)C3=CSC=C3)NC(=O)C4CC(=O)N(C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-1-phenyl-N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)pyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidine ring, the introduction of the phenyl group, and the construction of the thiophene-substituted oxadiazole moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-oxo-1-phenyl-N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)pyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where certain groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced analogs with fewer double bonds or oxygen atoms.

Scientific Research Applications

Recent studies have highlighted several important biological activities associated with this compound:

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that related compounds demonstrate significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . The presence of the thiophene and oxadiazole moieties contributes to these effects by enhancing lipophilicity and bioavailability.

Anticancer Potential

The compound shows promise as an anticancer agent. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For example, compounds similar to 5-oxo-1-phenyl-N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)pyrrolidine-3-carboxamide have been evaluated for their ability to induce apoptosis in glioblastoma cells . These findings suggest a mechanism involving DNA damage and disruption of cellular processes critical for cancer cell survival.

Anti-Diabetic Activity

In vivo studies using models like Drosophila melanogaster have indicated that certain derivatives exhibit anti-diabetic properties by significantly reducing glucose levels . This suggests potential applications in managing diabetes through novel therapeutic pathways.

Computational Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively interact with key enzymes involved in metabolic pathways, further supporting its potential as a therapeutic agent .

Case Studies and Research Findings

StudyFindings
Prabhakar et al. (2024)Demonstrated good antibacterial activity against E. coli and S. aureus; effective antifungal activity against C. albicans .
Cytotoxicity AssaysShowed significant apoptosis induction in glioblastoma cell lines; some derivatives had IC50 values lower than standard chemotherapeutics .
Anti-Diabetic StudiesCompounds reduced glucose levels in Drosophila models, indicating potential for diabetes management .

Mechanism of Action

The mechanism of action of 5-oxo-1-phenyl-N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Parameter Target Compound BU54393 BU54409
Molecular Weight 436.53 g/mol 372.76 g/mol 295.34 g/mol
Core Structure Pyrrolidinone-3-carboxamide Propanamide Pyrrolidinone-3-carboxamide
Oxadiazole Substituent 3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl on cyclohexyl 3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl on propanamide chain None (oxadiazole absent; pyridin-2-ylmethyl substituent instead)
Aromatic Groups Phenyl, thiophene 4-Chlorophenyl, 4-nitrophenyl Phenyl, pyridinyl
Key Functional Groups Cyclohexyl, carboxamide, oxadiazole-thiophene Chlorophenyl, nitro group, propanamide Pyridinylmethyl, carboxamide

Structural Analysis

  • Oxadiazole Modifications: The target compound and BU54393 both incorporate a 1,2,4-oxadiazole ring, a scaffold known for metabolic stability and hydrogen-bonding capacity.
  • Cyclohexyl vs. Pyridinyl : The cyclohexyl group in the target compound introduces conformational rigidity and lipophilicity, contrasting with BU54409’s pyridin-2-ylmethyl group, which may improve aqueous solubility due to the pyridine’s polarity .
  • Phenyl vs.

Physicochemical Implications

  • Molecular Weight : The target compound’s higher molecular weight (436.53 g/mol) compared to BU54393 (372.76 g/mol) and BU54409 (295.34 g/mol) may influence its pharmacokinetic profile, such as absorption and distribution .

Biological Activity

5-Oxo-1-phenyl-N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)pyrrolidine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

The compound has the following chemical characteristics:

  • Molecular Formula : C23H24N4O3S
  • Molecular Weight : 436.5 g/mol
  • CAS Number : 1396766-75-8
    These properties suggest a complex structure conducive to diverse biological interactions.

Biological Activity Overview

Recent studies have highlighted two primary areas of biological activity for this compound: anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that derivatives of 5-oxopyrrolidine, including the compound , exhibit significant cytotoxic effects against various cancer cell lines.

  • In Vitro Studies : A study utilizing A549 human lung adenocarcinoma cells demonstrated that certain derivatives showed potent anticancer activity. The cytotoxicity was assessed using an MTT assay, comparing the effects of the compound to cisplatin, a standard chemotherapeutic agent. Results indicated that compounds similar to this compound reduced cell viability significantly at concentrations around 100 µM .
  • Mechanism of Action : The mechanism appears to involve apoptosis induction, as evidenced by increased caspase activity and p53 expression in treated cells. This suggests that the compound may activate apoptotic pathways selectively in cancerous cells while sparing normal cells .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored:

  • Pathogen Targeting : The compound was tested against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive pathogens. The results indicated that it possesses selective antimicrobial activity, making it a candidate for further development against resistant bacterial strains .
  • Comparative Studies : In comparison with established antibiotics, certain derivatives exhibited comparable or superior activity against resistant strains, highlighting their potential as novel therapeutic agents in combating antibiotic resistance .

Structure-Activity Relationship (SAR)

The structural components of this compound play a crucial role in its biological activity:

Structural ComponentImpact on Activity
Oxadiazole Ring Enhances anticancer properties due to electron-withdrawing effects.
Pyrrolidine Moiety Contributes to cytotoxicity and may influence receptor binding affinity.
Thiophene Substituent Improves antimicrobial activity by enhancing lipophilicity and membrane penetration.

Case Studies

Several case studies have reported on the efficacy of similar compounds:

  • Study on A549 Cells : Compounds related to 5-Oxo derivatives were shown to reduce viability significantly compared to control groups. The most effective derivatives led to over 60% reduction in cell viability at optimal concentrations .
  • Antimicrobial Efficacy : In trials against Staphylococcus aureus, derivatives demonstrated Minimum Inhibitory Concentrations (MICs) lower than those of traditional antibiotics, suggesting their potential use in clinical settings for treating resistant infections .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 5-oxo-1-phenyl-N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)pyrrolidine-3-carboxamide?

  • Methodology : The compound’s synthesis involves multi-step heterocyclic chemistry. Key steps include:

  • Oxadiazole formation : Cyclocondensation of thiophene-3-carboxylic acid derivatives with nitrile intermediates under reflux in anhydrous conditions (e.g., using POCl₃ as a catalyst) .
  • Pyrrolidine-3-carboxamide coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the oxadiazole-cyclohexyl intermediate and the pyrrolidine-3-carboxylic acid derivative .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity.
    • Characterization : Confirmed via ¹H/¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS). Crystallographic validation (X-ray) is recommended for stereochemical confirmation .

Q. How is the compound’s stability evaluated under varying pH and temperature conditions?

  • Methodology :

  • Accelerated stability studies : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 25°C, 40°C, and 60°C for 72 hours.
  • Analysis : Monitor degradation via HPLC-UV (C18 column, mobile phase: acetonitrile/0.1% TFA). Stability is quantified by % remaining parent compound .
  • Key findings : Stability decreases above pH 7.4 and at elevated temperatures, suggesting storage at 2–8°C in inert atmospheres.

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., enzyme inhibition) be resolved?

  • Methodology :

  • Dose-response validation : Replicate assays (e.g., kinase inhibition) under standardized conditions (IC₅₀ determination with ATP concentrations fixed at Km values) .
  • Structural analogs comparison : Synthesize and test analogs (e.g., replacing the thiophene moiety with furan) to isolate contributions of specific substituents to activity .
  • Data reconciliation : Use statistical tools (e.g., ANOVA) to compare inter-lab variability and identify confounding factors (e.g., solvent choice, cell line differences) .

Q. What computational strategies are effective for predicting binding modes to target proteins?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide with crystal structures (PDB) of target proteins (e.g., COX-2, kinases). Optimize protonation states with Epik .
  • MD simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability. Key metrics include RMSD (<2 Å) and ligand-protein hydrogen bond persistence .
  • Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values. Discrepancies may indicate off-target interactions or solvation effects .

Q. How can synthetic yield be optimized for the oxadiazole intermediate?

  • Methodology :

  • Design of Experiments (DoE) : Apply response surface methodology (RSM) to variables: temperature (80–120°C), reaction time (4–12 h), and catalyst loading (POCl₃, 1–5 eq) .
  • Key factors : Higher temperatures (>100°C) and stoichiometric POCl₃ improve cyclization efficiency but risk side reactions (e.g., ring-opening).
  • Yield table :
ConditionTemp (°C)POCl₃ (eq)Yield (%)
180145
2100378
3120582*
*Side products observed.

Data Contradiction Analysis

Q. Why do solubility values differ across studies?

  • Analysis :

  • Method variability : Shake-flask vs. HPLC methods yield divergent logP values. Use standardized USP protocols with saturated solutions .
  • Co-solvents : Studies using DMSO (>1%) overestimate aqueous solubility. Opt for biorelevant media (FaSSIF/FeSSIF) for physiological relevance .

Stereochemical Considerations

Q. How to confirm the stereochemistry of the cyclohexyl substituent?

  • Methodology :

  • X-ray crystallography : Resolve single crystals (slow evaporation from DCM/hexane) to assign absolute configuration .
  • Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol, 90:10) to separate enantiomers and verify synthetic purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.